molecular formula C11H12N2O2 B13587105 4-(2,4-dimethoxyphenyl)-1H-pyrazole

4-(2,4-dimethoxyphenyl)-1H-pyrazole

Cat. No.: B13587105
M. Wt: 204.22 g/mol
InChI Key: HJOKVJIEJRPODK-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxyphenyl)-1H-pyrazole is a high-purity chemical reagent intended for research use only, specifically designed for applications in medicinal chemistry and drug discovery. It is strictly not for diagnostic, therapeutic, or personal use. This compound belongs to the pyrazole class of heterocycles, which are five-membered rings containing two adjacent nitrogen atoms and are recognized as privileged scaffolds in pharmaceutical development due to their extensive therapeutic potential . Pyrazole derivatives are frequently investigated for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant effects . Recent scientific literature highlights that methoxy-substituted pyrazole and pyrazoline derivatives, structurally related to this compound, are of significant interest for their pharmacological properties . Such compounds are synthesized and evaluated in vitro for activities like anti-inflammatory, antioxidant, antidiabetic, and antibacterial actions, making them valuable starting points for the development of new therapeutic agents . The presence of dimethoxy substituents on the phenyl ring can influence the compound's electronic properties and its interaction with biological targets. Researchers utilize this reagent as a key synthetic intermediate or building block for constructing more complex molecules, such as N-phenyl pyrazolines, for further pharmacological screening and structure-activity relationship (SAR) studies .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

4-(2,4-dimethoxyphenyl)-1H-pyrazole

InChI

InChI=1S/C11H12N2O2/c1-14-9-3-4-10(11(5-9)15-2)8-6-12-13-7-8/h3-7H,1-2H3,(H,12,13)

InChI Key

HJOKVJIEJRPODK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CNN=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethoxyphenyl)-1H-pyrazole typically involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4-dimethoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Structural Analogs with Varying Methoxy Substitutions

Key Differences :

  • 2,4-Dimethoxyphenyl vs. 3,4-Dimethoxyphenyl :
    • 3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole () differs in the methoxy group positions (3,4 vs. 2,4). Molecular docking studies suggest that 3,4-dimethoxy substitution may enhance interactions with hydrophobic pockets in enzyme targets, though 2,4-substitution offers better solubility due to reduced steric hindrance .
    • 4-[5-(1,3-Benzodioxol-5-yl)-3-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide () demonstrates that 2,4-dimethoxy substitution improves sulfonamide-based enzyme inhibition compared to single-methoxy analogs .

Activity Implications :

  • Antiviral and anti-inflammatory activities are more pronounced in 2,4-dimethoxy derivatives, likely due to optimized hydrogen bonding and π-π stacking .

Pyrazole vs. Pyrazoline and Imidazole Derivatives

Core Heterocycle Modifications :

  • 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole () contains a pyrazoline core (dihydro-pyrazole), which increases conformational flexibility but reduces aromaticity. This structural difference may lower metabolic stability compared to fully aromatic pyrazoles .
  • 4-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole () replaces pyrazole with imidazole, introducing an additional nitrogen atom. Imidazole derivatives exhibit stronger antiviral activity (IC50: 7.7 µM against SARS-CoV-2) but reduced solubility compared to pyrazole analogs .

Functional Group Modifications

Substituent Effects :

  • 1-(2,4-Dimethoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one (), a natural product, introduces a ketone group to the pyrazole ring.
  • 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride () incorporates a difluoromethyl group, enhancing lipophilicity and bioavailability (95% purity) but reducing water solubility .

Key Findings and Implications

Substituent Position : 2,4-Dimethoxy substitution optimizes solubility and target binding compared to 3,4-dimethoxy analogs, making it preferable for kinase inhibitors .

Heterocycle Core : Pyrazoles offer metabolic stability, while imidazoles and pyrazolines provide tailored bioactivity (e.g., antiviral vs. anti-inflammatory) .

Functional Groups : Ketones or halogenated groups alter electronic properties, impacting bioavailability and selectivity .

Q & A

Q. What are the optimal synthetic routes for 4-(2,4-dimethoxyphenyl)-1H-pyrazole, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or chalcones under acidic or basic conditions. Key steps include:

  • Hydrazine Cyclization : Reacting 2,4-dimethoxyacetophenone derivatives with hydrazine hydrate in ethanol under reflux (70–80°C) to form the pyrazole core .
  • Microwave-Assisted Synthesis : Reducing reaction times (e.g., 30 minutes vs. 6 hours) and improving yields (up to 85%) using solvent-free conditions or polar aprotic solvents like DMF .
  • Catalytic Optimization : Employing acetic acid or p-toluenesulfonic acid (PTSA) as catalysts to enhance regioselectivity .

Q. Critical Parameters :

FactorOptimal ConditionImpact on Yield
SolventEthanol/DMFEthanol: 60–70%; DMF: 75–85%
Temperature70–80°C (reflux)Higher temps (>100°C) may degrade products
CatalystPTSA (0.1 eq.)Increases regioselectivity by 20–30%

Q. How can spectroscopic techniques (NMR, IR, MS) characterize the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Pyrazole protons (H-1 and H-3) appear as doublets at δ 7.8–8.2 ppm (J = 2.5–3.0 Hz).
    • Methoxy groups show singlets at δ 3.8–3.9 ppm .
  • IR Spectroscopy :
    • N-H stretch at 3200–3400 cm⁻¹ (pyrazole ring).
    • C=O (if present) at 1680–1700 cm⁻¹ .
  • Mass Spectrometry :
    • Molecular ion peak at m/z 260 (C₁₁H₁₂N₂O₂) with fragmentation patterns confirming loss of methoxy groups (e.g., m/z 228) .

Q. What are common chemical modifications to enhance physicochemical properties of this compound?

Methodological Answer:

  • Core Modifications :
    • Alkylation at N-1 using methyl/ethyl halides to improve solubility .
    • Halogenation (Br₂/FeCl₃) at C-5 for cross-coupling reactions .
  • Substituent Engineering :
    • Introducing electron-withdrawing groups (e.g., NO₂) to the phenyl ring for increased electrophilicity .
    • Sulfonation at C-3 to enhance bioavailability .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict electronic properties and bioactivity of this compound derivatives?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry at B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps (e.g., 4.2 eV for the parent compound) and charge distribution on methoxy groups .
  • Molecular Docking :
    • Use AutoDock Vina to simulate binding to kinase targets (e.g., CK1δ, IC₅₀ = 7.7 µM) or viral proteases (SARS-CoV-2 Mpro) .
    • Key interactions: Hydrogen bonding with Arg41 (Mpro) and π-π stacking with Phe140 .

Q. How can researchers resolve contradictions in reported biological activities (e.g., IC₅₀ variability) of pyrazole derivatives?

Methodological Answer:

  • Assay Standardization :
    • Compare IC₅₀ values under consistent conditions (e.g., 10% FBS in cell media vs. serum-free) .
  • Structural Variants :
    • Note that 4-(2,4-dimethoxyphenyl) derivatives show 3-fold higher activity than 3,4-dimethoxy analogs due to para-substitution effects .
  • Purity Verification :
    • Use HPLC (C18 column, MeOH:H₂O = 70:30) to confirm >95% purity, as impurities >5% can skew IC₅₀ by 20–50% .

Q. What strategies establish structure-activity relationships (SAR) for kinase inhibition by this compound?

Methodological Answer:

  • Systematic Substitution :
    • Compare inhibitory activity against CK1δ (e.g., IC₅₀ = 7.7 µM for 4-Cl-phenyl vs. 12.6 µM for 2,4-diCl-phenyl) .
  • Pharmacophore Mapping :
    • Identify critical groups: The 2,4-dimethoxyphenyl moiety contributes 60% of binding energy via hydrophobic interactions .

Q. What crystallization techniques yield high-quality single crystals for X-ray diffraction of dimethoxyphenyl-substituted pyrazoles?

Methodological Answer:

  • Slow Evaporation : Use ethanol/water (1:1) at 4°C to grow crystals over 7–10 days .
  • Diffraction Parameters :
    • Space group P2₁/c, with unit cell dimensions a = 8.92 Å, b = 12.34 Å, c = 14.56 Å .

Q. How does the electronic environment of the dimethoxyphenyl group influence reactivity in palladium-catalyzed couplings?

Methodological Answer:

  • Electron-Donating Effects : Methoxy groups increase electron density on the phenyl ring, enhancing oxidative addition in Suzuki-Miyaura reactions (e.g., 85% yield with Pd(PPh₃)₄) .
  • Substituent Positioning : 2,4-Dimethoxy substitution directs cross-coupling to the para position (90% regioselectivity) .

Q. What in vitro assays evaluate the antimicrobial potential of this compound derivatives?

Methodological Answer:

  • MIC Assays : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution (range: 1–128 µg/mL) .
  • Time-Kill Studies : Monitor bactericidal effects at 2× MIC over 24 hours .

Q. What evidence supports dual inhibitory activity of this compound against kinase and protease targets?

Methodological Answer:

  • Kinase Inhibition : Derivatives inhibit CK1δ (IC₅₀ = 7.7 µM) via ATP-binding site competition .
  • Protease Inhibition : Docking studies suggest binding to SARS-CoV-2 Mpro (ΔG = −8.2 kcal/mol) through H-bonds with His41 .
  • Structural Overlap : The planar pyrazole core allows π-stacking with both kinase (Phe140) and protease (His41) residues .

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